2-([1,1'-Biphenyl]-4-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethan-1-one
Description
Properties
Molecular Formula |
C22H22N4O |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-(4-phenylphenyl)-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C22H22N4O/c27-21(25-13-15-26(16-14-25)22-23-11-4-12-24-22)17-18-7-9-20(10-8-18)19-5-2-1-3-6-19/h1-12H,13-17H2 |
InChI Key |
MJIKIZQAJGOWRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 4-Acetylbiphenyl (1-(1,1'-Biphenyl)-4-yl ethanone)
- This intermediate is prepared via palladium-catalyzed cross-coupling reactions, such as Suzuki coupling.
- For example, 4-bromoacetophenone is coupled with phenylboronic acid in the presence of palladium acetate and a phosphine ligand in tetrahydrofuran (THF) and toluene under nitrogen atmosphere.
- The reaction is conducted at elevated temperatures (~100 °C) until completion, monitored by GC analysis.
- The product is purified by extraction and silica gel chromatography, yielding 4-acetylbiphenyl in approximately 90% yield.
Step 2: Preparation of 4-(Pyrimidin-2-yl)piperazine
- The piperazine ring is functionalized with a pyrimidin-2-yl substituent.
- This is achieved by nucleophilic substitution or coupling reactions starting from piperazine and 2-chloropyrimidine or related pyrimidine derivatives.
- The intermediate 2-(piperazin-1-yl)pyrimidine is purified by silica gel chromatography using methanol/dichloromethane mixtures.
Step 3: Coupling of 4-Acetylbiphenyl with 4-(Pyrimidin-2-yl)piperazine
- The key step involves linking the ethanone group of 4-acetylbiphenyl to the nitrogen of the pyrimidinyl-substituted piperazine.
- This can be achieved by nucleophilic substitution or amide bond formation strategies, often using base catalysts such as potassium carbonate in acetonitrile.
- The reaction is typically stirred at elevated temperatures (e.g., 70 °C) for extended periods (e.g., 24 hours).
- The crude product is purified by column chromatography using ethyl acetate/n-hexane mixtures to afford the target compound.
Detailed Reaction Conditions and Yields
| Step | Reaction | Reagents & Conditions | Yield | Purification Method |
|---|---|---|---|---|
| 1 | Suzuki coupling of 4-bromoacetophenone with phenylboronic acid | Pd(OAc)2, 2-(di-tert-butylphosphino)biphenyl, K3PO4, THF/toluene, 100 °C, N2 atmosphere | ~90% | Silica gel chromatography |
| 2 | Functionalization of piperazine with pyrimidin-2-yl | 2-chloropyrimidine, piperazine, MeOH/DCM, room temp to reflux | Moderate to good | Silica gel chromatography |
| 3 | Coupling of 4-acetylbiphenyl with 4-(pyrimidin-2-yl)piperazine | K2CO3, MeCN, 70 °C, 24 h | Moderate (e.g., 50-70%) | Silica gel chromatography |
Purification and Characterization
- Purification is primarily achieved by silica gel column chromatography using solvent systems such as ethyl acetate/n-hexane or methanol/dichloromethane.
- The final compound is characterized by standard spectroscopic methods including ^1H NMR, ^13C NMR, and mass spectrometry to confirm structure and purity.
Stock Solution Preparation for Research Use
- For biological or pharmacological studies, the compound is prepared as stock solutions in solvents like DMSO.
- Concentrations are carefully calculated based on molecular weight (358.4 g/mol) to prepare 1 mM, 5 mM, and 10 mM solutions.
- Dilution and in vivo formulation protocols involve sequential addition of solvents such as PEG300, Tween 80, and corn oil to ensure clear solutions suitable for administration.
| Stock Solution Preparation | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM (mL) | 2.7899 | 13.9493 | 27.8987 |
| 5 mM (mL) | 0.558 | 2.7899 | 5.5797 |
| 10 mM (mL) | 0.279 | 1.3949 | 2.7899 |
Research Findings and Notes on Synthesis
- The synthetic approach is modular, allowing for substitution on the biphenyl or piperazine rings to explore structure-activity relationships.
- The biphenyl ethanone intermediate synthesis via Suzuki coupling is well-established and scalable.
- The piperazine functionalization with pyrimidine is critical for biological activity and requires careful control of reaction conditions to avoid side reactions.
- Purification steps are essential to remove palladium residues and unreacted starting materials, ensuring compound suitability for pharmacological testing.
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-Biphenyl]-4-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The biphenyl and pyrimidinyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Research has indicated that compounds with similar structures exhibit anticancer properties. The biphenyl and piperazine components can interact with various biological targets, potentially inhibiting tumor growth and proliferation. Studies have shown that modifications in the piperazine ring can enhance the selectivity and potency against cancer cell lines.
Antidepressant Effects : The piperazine moiety is often associated with antidepressant activity. Variants of this compound have been explored for their ability to modulate serotonin receptors, suggesting potential use in treating mood disorders.
Antimicrobial Properties : Compounds related to 2-([1,1'-Biphenyl]-4-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethan-1-one have demonstrated antimicrobial activity against various pathogens. This makes them candidates for developing new antibiotics or antifungal agents.
Pharmacological Studies
Several studies have focused on the pharmacokinetics and pharmacodynamics of similar compounds. These investigations typically assess:
- Absorption : How well the compound is absorbed in biological systems.
- Distribution : The extent to which the compound spreads through body tissues.
- Metabolism : How the compound is broken down by the body.
- Excretion : The rate at which the compound is eliminated from the body.
These parameters are crucial for understanding the therapeutic potential and safety profile of this compound.
Materials Science Applications
Polymer Chemistry : The compound's structural characteristics allow it to be incorporated into polymer matrices, enhancing the mechanical properties of materials. Research has shown that incorporating such compounds can improve thermal stability and chemical resistance.
Nanotechnology : In nanomaterials, derivatives of this compound have been investigated for their ability to act as stabilizers or functionalizers for nanoparticles, which can be used in drug delivery systems or as catalysts in chemical reactions.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.
Case Study 2: Antimicrobial Efficacy
A research project evaluated the antimicrobial properties of several derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the piperazine ring enhanced antibacterial activity significantly compared to unmodified compounds.
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.
Pathways Involved: It can modulate signaling pathways related to neurotransmission or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on modifications to the biphenyl, piperazine, or pyrimidine moieties. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Analogous Compounds
Pharmacological and Physicochemical Properties
- Solubility and Stability : Fluorinated analogs (e.g., MK45 ) exhibit improved metabolic stability due to the trifluoromethyl group, whereas chlorinated derivatives (e.g., Compound 4 ) may show higher reactivity.
Biological Activity
The compound 2-([1,1'-Biphenyl]-4-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethan-1-one , also known by its CAS number 796977-98-5, is an organic molecule with significant potential in medicinal chemistry. Its structure incorporates a biphenyl group and a piperazine ring substituted with a pyrimidine moiety, suggesting diverse biological activities. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure
The molecular formula of the compound is . The structural features include:
- Biphenyl moiety : Enhances lipophilicity.
- Pyrimidine-substituted piperazine : May contribute to specific biological interactions.
Biological Activity Overview
Preliminary studies indicate that compounds similar to this compound exhibit a range of biological activities, particularly in areas such as neuroprotection, anticancer properties, and antimicrobial effects. The specific activities observed include:
Neuroprotective Effects
Research has highlighted the potential neuroprotective effects of analogs of this compound. For instance, a study explored the inhibition of MAP4K family kinases which are critical for motor neuron survival. The results indicated that certain analogs could significantly enhance motor neuron viability under stress conditions .
Anticancer Activity
The compound's structural features suggest it may inhibit key kinases involved in cancer progression. A comparative analysis with other pyrimidine-based drugs revealed that several derivatives exhibited potent anticancer activity, particularly against specific cancer cell lines. For example, compounds with similar piperazine and pyrimidine components showed IC50 values in the low micromolar range against various cancer types .
Antimicrobial Properties
Variations of this compound have been tested for their antimicrobial efficacy against Gram-positive bacteria. Some derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 0.25 μg/mL against strains like Staphylococcus aureus and Enterococcus faecalis, indicating strong antimicrobial potential .
Case Studies
Case Study 1: MAP4K Inhibition
In a study involving motor neuron cultures treated with cytotoxic agents, compounds targeting MAP4Ks were found to protect neurons effectively. The protective mechanism was linked to the inhibition of specific kinase pathways that promote cell survival .
Case Study 2: Anticancer Screening
A series of pyrimidine-based compounds were screened for their ability to inhibit cancer cell proliferation. Among these, several derivatives of the compound under discussion showed promising results in inhibiting cell growth in vitro, warranting further investigation into their mechanisms of action and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
